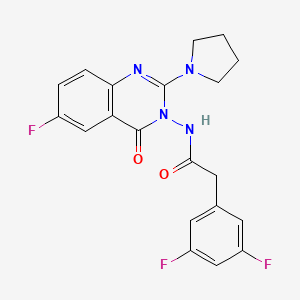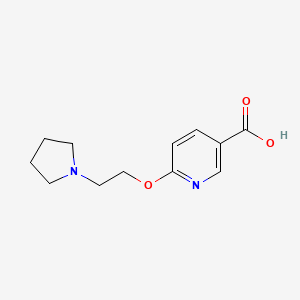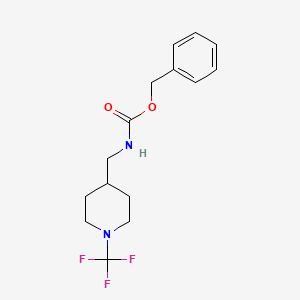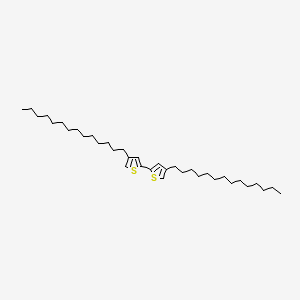
4,4'-Ditetradecyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Ditetradecyl-2,2’-bithiophene: is an organic compound with the molecular formula C36H62S2 . It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. The presence of long tetradecyl chains makes this compound particularly interesting for applications in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ditetradecyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene is reacted with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods: Industrial production of 4,4’-Ditetradecyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Ditetradecyl-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for halogenation or alkylation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated derivatives of 4,4’-Ditetradecyl-2,2’-bithiophene.
Applications De Recherche Scientifique
4,4’-Ditetradecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in bioelectronics and biosensors.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for flexible electronics, displays, and sensors.
Mécanisme D'action
The mechanism of action of 4,4’-Ditetradecyl-2,2’-bithiophene primarily involves its ability to form π-conjugated systems. The long tetradecyl chains enhance solubility and processability, making it suitable for solution-based fabrication techniques. The compound interacts with molecular targets through π-π stacking and van der Waals interactions, which are crucial for its performance in electronic devices.
Comparaison Avec Des Composés Similaires
4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with shorter hexyl chains.
5,5’-Dibromo-4,4’-ditetradecyl-2,2’-bithiophene: A brominated derivative used for further functionalization.
Uniqueness: 4,4’-Ditetradecyl-2,2’-bithiophene stands out due to its long tetradecyl chains, which provide better solubility and film-forming properties compared to shorter alkyl chain derivatives. This makes it particularly advantageous for applications in organic electronics where solution processing is essential.
Propriétés
Formule moléculaire |
C36H62S2 |
|---|---|
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
4-tetradecyl-2-(4-tetradecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H62S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29-35(37-31-33)36-30-34(32-38-36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
Clé InChI |
DEGTUAHTCKLZRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


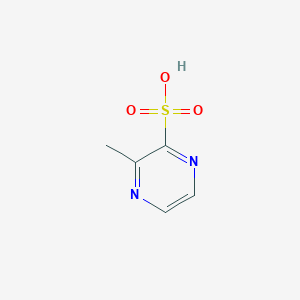
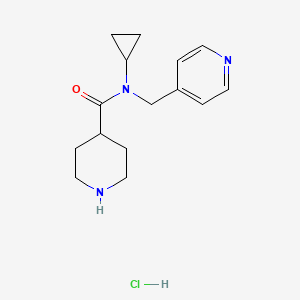
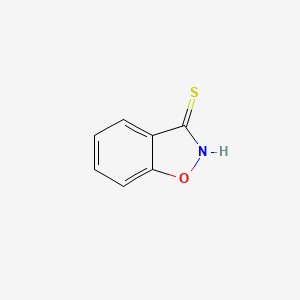
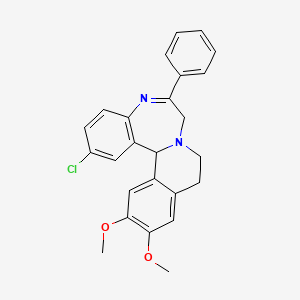
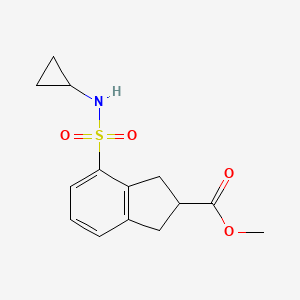
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
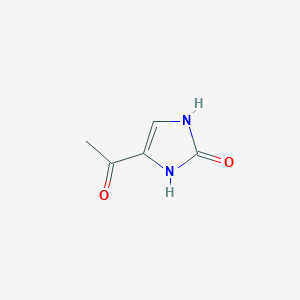
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
